molecular formula C8H11IO3 B14339430 Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate CAS No. 105706-87-4

Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate

Cat. No.: B14339430
CAS No.: 105706-87-4
M. Wt: 282.08 g/mol
InChI Key: KPAMQNVXBBCMHX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the iodination of a cyclohexene derivative followed by esterification and hydroxylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexene ring. The esterification can be carried out using methanol and an acid catalyst, while the hydroxylation can be achieved using a hydroxylating agent such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated cyclohexene derivatives.

    Substitution: Formation of substituted cyclohexene derivatives with various functional groups.

Scientific Research Applications

Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-5-bromocyclohex-3-ene-1-carboxylate
  • Methyl 2-hydroxy-5-chlorocyclohex-3-ene-1-carboxylate
  • Methyl 2-hydroxy-5-fluorocyclohex-3-ene-1-carboxylate

Uniqueness

Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties.

Properties

CAS No.

105706-87-4

Molecular Formula

C8H11IO3

Molecular Weight

282.08 g/mol

IUPAC Name

methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C8H11IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-3,5-7,10H,4H2,1H3

InChI Key

KPAMQNVXBBCMHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C=CC1O)I

Origin of Product

United States

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